2-chloro-5-(4-methoxyphenyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFVERBAHUIHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271638 | |
| Record name | 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227313-40-8 | |
| Record name | 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227313-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 4 Methoxyphenyl 1h Imidazole and Analogous Structures
Historical and Contemporary Approaches to Imidazole (B134444) Ring Formation
The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed since its discovery.
First reported by Heinrich Debus in 1858, the Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction for creating imidazole derivatives. wikipedia.orgijprajournal.com This method traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.org The reaction proceeds in a one-pot fashion, offering a straightforward route to tri-substituted imidazoles. researchgate.net
In the context of synthesizing the 5-(4-methoxyphenyl)-1H-imidazole core, the reactants would be:
A 1,2-dicarbonyl compound (e.g., glyoxal).
4-methoxybenzaldehyde (B44291) to introduce the desired aryl group at what will become the C5 position.
Ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297), which provides the two nitrogen atoms of the ring. ijprajournal.comderpharmachemica.com
The reaction is typically carried out in a suitable solvent such as glacial acetic acid and may require heating. derpharmachemica.comnih.gov While this classical method is of great industrial and historical importance, it can sometimes suffer from poor yields and the formation of side products. ijprajournal.comrsc.org Modern modifications, such as using microwave irradiation under solvent-free conditions, have been shown to improve yields and reduce reaction times. ijprajournal.com
Table 1: Example of Debus-Radziszewski Reaction for a Substituted Imidazole
| Reactant 1 | Reactant 2 | Nitrogen Source | Conditions | Product Type |
|---|---|---|---|---|
| Benzil | Substituted Aldehyde | Ammonium Acetate | Glacial Acetic Acid, Reflux | 2,4,5-Trisubstituted Imidazole |
This table is illustrative of the general reaction components.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. bohrium.com The Debus-Radziszewski synthesis is itself a prime example of an MCR. wikipedia.org These strategies are central to modern drug discovery and green chemistry because they often reduce reaction steps and waste. bohrium.com
Various catalytic systems have been developed to enhance the efficiency and selectivity of MCRs for imidazole synthesis. rsc.org For instance, catalysts like fluoroboric acid-derived systems (e.g., HBF₄–SiO₂) have been investigated for the three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium salt to form 2,4,5-trisubstituted imidazoles. rsc.org Metal-free routes using acid promoters have also been developed, allowing for the construction of diverse imidazole scaffolds in good to excellent yields. acs.org These MCR approaches provide a versatile platform for generating libraries of imidazole derivatives for further investigation. bohrium.com
Strategies for Introducing Chloro and Methoxyaryl Substituents on the Imidazole Core
Once the imidazole core is formed, or concurrently with its formation, the chloro and methoxyaryl groups must be introduced at the correct positions.
Introducing a chlorine atom onto the imidazole ring is typically achieved through electrophilic halogenation. The imidazole ring is electron-rich and generally reactive towards electrophiles, with substitution often occurring at the C4 and C5 positions. globalresearchonline.net However, chlorination at the C2 position can be achieved under specific conditions.
Common chlorinating agents for this purpose include:
N-Chlorosuccinimide (NCS): A widely used reagent for the chlorination of various heterocycles. The reaction can be promoted by the presence of hydrochloric acid. google.com
Sulfuryl Chloride (SO₂Cl₂): Another effective reagent for direct chlorination. google.com
Sodium Hypochlorite (NaOCl): A readily available and greener alternative that can be used for the chlorination of imidazole, particularly in a basic medium. chemsociety.org.ng
Chloramine-T: An environmentally friendly option for the regioselective chlorination of imidazo-fused heterocycles at the C3 position (analogous to C2 in simple imidazoles). acs.org
A synthetic route to a related compound, 2-cyano-4-chloro-5-(4-methylphenyl)imidazole, utilizes sulfoxide (B87167) chloride for the chlorination step, indicating its utility for this class of compounds. patsnap.com Another patented method for preparing 2-butyl-4-chloro-5-formylimidazole (B193128) involves a Vilsmeier-Haack type reaction with phosphorus oxychloride and N,N-dimethylformamide, which simultaneously introduces a chloro group and a formyl group. google.com
Table 2: Common Reagents for Imidazole Chlorination
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| N-Chlorosuccinimide | NCS | Organic Solvent (e.g., Chloroform, Acetonitrile) |
| Sulfuryl Chloride | SO₂Cl₂ | Inert Solvent |
| Sodium Hypochlorite | NaOCl | Basic aqueous solution |
| Chloramine-T | - | Acetonitrile, Reflux |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the attachment of aryl groups to heterocyclic cores. To install the 4-methoxyphenyl (B3050149) group at the C5 position, one could employ a pre-halogenated imidazole in a Suzuki-Miyaura reaction or utilize direct C-H arylation.
Suzuki-Miyaura Coupling: This reaction would involve coupling a 5-bromo- or 5-iodo-2-chloro-1H-imidazole with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base. This method is highly efficient for preparing 4(5)-aryl-1H-imidazoles. acs.org
Direct C-H Arylation: A more atom-economical approach involves the direct coupling of a C-H bond on the imidazole ring with an aryl halide. rsc.org For example, 2-chloro-1H-imidazole could be reacted with 4-bromoanisole (B123540) or 4-iodoanisole (B42571) using a palladium catalyst (e.g., Pd(OAc)₂) to form the desired product. acs.org This method avoids the pre-functionalization of the imidazole ring. These reactions have been successfully applied to various imidazole systems, including the regioselective C5 arylation of imidazo[2,1-b]thiazoles. rsc.org
It is important to note that N-arylation can be a competing reaction, but conditions can be optimized to favor C-arylation. acs.orgmit.edunih.govacs.org
This strategy concerns the modification of the phenyl ring after it has been attached to the imidazole core. The imidazole ring itself influences the reactivity of the attached phenyl group toward electrophilic aromatic substitution. The imidazole moiety is generally considered an activating group, increasing the electron density of the aromatic systems it is attached to. pearson.com
The 4-methoxyphenyl group already present in the target compound contains a strongly activating, ortho, para-directing methoxy (B1213986) group. Any further electrophilic substitution on this ring would be directed to the positions ortho to the methoxy group (C3' and C5'). The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. total-synthesis.comvaia.com The combined activating effects of the imidazole and methoxy groups would make the phenyl ring highly susceptible to electrophilic attack, for reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Advanced Catalysis and Reaction Mediums in Imidazole Synthesis
The evolution of synthetic chemistry has led to the development of novel catalytic systems and reaction conditions that offer significant advantages over traditional methods. These advancements aim to improve yields, reduce reaction times, and minimize environmental impact through the use of organocatalysts, metal catalysts, and alternative energy sources.
Organocatalysis has emerged as a powerful tool in the synthesis of highly substituted imidazoles, offering a green alternative to metal-based catalysts. tandfonline.com Glutamic acid, a naturally occurring amino acid, has been successfully employed as an efficient, non-hazardous organocatalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net This methodology typically involves the reaction of a 1,2-dicarbonyl compound, an aryl aldehyde, a primary amine, and ammonium acetate under thermal, solvent-free conditions. tandfonline.comresearchgate.net The use of glutamic acid is advantageous due to its biodegradability, low cost, and operational simplicity under aerobic conditions. researchgate.net
Metal-catalyzed systems also play a crucial role in imidazole synthesis, with various transition metals demonstrating high efficacy. Catalysts such as copper (I) iodide (CuI), cupric chloride (CuCl2·2H2O), and silica-supported ferric chloride (FeCl3/SiO2) have been utilized for the synthesis of tri- and tetrasubstituted imidazoles. nih.govrsc.orgderpharmachemica.com These reactions often proceed via a one-pot, multi-component condensation. For instance, a CuI-catalyzed process can efficiently produce 2,4,5-trisubstituted imidazoles from benzoin (B196080), various aldehydes, and ammonium acetate, which serves as the nitrogen source. rsc.org Similarly, heterogeneous catalysts like ZnFe2O4 nanoparticles have proven effective and offer the significant advantage of being easily separable and reusable for multiple reaction cycles without a substantial loss of activity. rsc.org
| Catalyst | Substrates | Key Features | Yield (%) | Reference |
|---|---|---|---|---|
| Glutamic Acid | 1,2-Dicarbonyls, Aldehydes, Amines, Ammonium Acetate | Organocatalyst, Green, Solvent-free | High | tandfonline.comresearchgate.net |
| CuI | Benzoin, Aldehydes, Ammonium Acetate | Metal catalyst, Short reaction times | up to 95% | rsc.org |
| FeCl3/SiO2 | Benzils, Acetals, Amines, Ammonium Acetate | Heterogeneous, Recyclable, Solvent-free | Very Good | nih.gov |
| ZnFe2O4 | Benzil, Aldehydes, Primary Amines | Nanoparticle, Heterogeneous, Reusable | Good | rsc.org |
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. asianpubs.orgjetir.org In the context of imidazole synthesis, microwave irradiation is frequently applied to the Debus-Radziszewski reaction and its variations. orientjchem.org This technique allows for the rapid, one-pot synthesis of 2,4,5-tri- and tetrasubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. derpharmachemica.comjetir.org
The primary advantage of MAOS is the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. For example, syntheses that require several hours of reflux under conventional heating can often be completed in a matter of minutes under microwave irradiation. derpharmachemica.comasianpubs.org Studies have shown the successful synthesis of various 2,4,5-triphenyl-1H-imidazole derivatives in 1-3 minutes in the presence of a catalyst like glacial acetic acid under solvent-free conditions. jetir.org This rapid and efficient protocol highlights the transformative potential of microwave technology in heterocyclic synthesis. nih.gov
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Reflux | 1-6 hours | ~70-85% | orientjchem.orgderpharmachemica.com |
| Microwave Irradiation | 2-15 minutes | ~90-98% | derpharmachemica.comasianpubs.orgrasayanjournal.co.in |
The reduction or elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer benefits such as reduced environmental pollution, lower costs, and simplified experimental procedures. Several effective solvent-free methodologies have been developed for imidazole synthesis.
One notable example involves grinding a mixture of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate in a mortar and pestle with a catalytic amount of molecular iodine at room temperature. semanticscholar.org This approach is operationally simple, proceeds quickly, and provides excellent yields of 2,4,5-triaryl substituted imidazoles. semanticscholar.org As previously mentioned, organocatalytic methods using glutamic acid and certain metal-catalyzed reactions with FeCl3/SiO2 are also performed under solvent-free conditions, further demonstrating the versatility of this environmentally friendly approach. tandfonline.comnih.gov Another strategy involves using deep eutectic solvents (DES), such as a low-melting mixture of urea (B33335) and ZnCl2, which can act as both the reaction medium and catalyst, providing a greener alternative to traditional solvents. rsc.orgorganic-chemistry.org
Reaction Mechanisms and Chemical Transformations of 2 Chloro 5 4 Methoxyphenyl 1h Imidazole
Mechanistic Investigations of Imidazole (B134444) Ring Construction
The formation of the 5-aryl-1H-imidazole core, as seen in 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, is often achieved through variations of the Debus-Radziszewski imidazole synthesis. wikipedia.orgslideshare.net This versatile multi-component reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). handwiki.orgscribd.com
For the synthesis of the 5-(4-methoxyphenyl)-1H-imidazole backbone, the likely precursors would be:
1,2-Dicarbonyl: 4-methoxyphenylglyoxal
Aldehyde: Formaldehyde (to provide the C2 carbon)
Nitrogen Source: Ammonia or an ammonia equivalent like ammonium (B1175870) acetate (B1210297)
The reaction mechanism, while not definitively established, is thought to proceed in two main stages. wikipedia.orgscribd.com First, the dicarbonyl compound (4-methoxyphenylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde (formaldehyde). The process involves the formation of a hydro-imidazolone-type intermediate, which then dehydrates to yield the aromatic imidazole ring.
The introduction of the chlorine atom at the C2 position typically occurs as a separate, subsequent step, as incorporating a chloro-aldehyde directly into the Radziszewski synthesis is problematic. The unsubstituted 5-(4-methoxyphenyl)-1H-imidazole intermediate can be synthesized first and then subjected to chlorination. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed for the regioselective chlorination at the electron-rich C2 position of the imidazole ring. The mechanism involves an electrophilic attack on the imidazole ring, which is activated towards substitution at this position.
Detailed Analysis of Substituent Effects on Imidazole Reactivity
The chemical reactivity of this compound is intricately governed by the electronic properties of its substituents: the chloro group at C2 and the 4-methoxyphenyl (B3050149) group at C5. These groups exert significant inductive and resonance effects, influencing the electron density distribution across both the imidazole and phenyl rings. rsc.org
Table 1: Electronic Effects of Substituents
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Imidazole Ring | Overall Effect on Phenyl Ring |
| -Cl | C2 | -I (Withdrawing) | +R (Donating, weak) | Deactivating, electron-withdrawing | N/A |
| -OCH₃ | para (on Phenyl) | -I (Withdrawing) | +R (Donating, strong) | N/A | Activating, electron-donating |
| 4-methoxyphenyl | C5 | -I (Withdrawing, weak) | +R (Donating, weak) | Weakly activating | N/A |
Chloro Group (-Cl): The chlorine atom at the C2 position is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density of the imidazole ring, making it less susceptible to electrophilic attack compared to unsubstituted imidazole. rsc.org Conversely, this electron deficiency makes the C2 carbon a prime target for nucleophilic substitution.
Electrophilic and Nucleophilic Reaction Pathways on the Imidazole and Phenyl Moieties
The distinct electronic nature of the two aromatic systems in the molecule dictates their preferred reaction pathways.
Nucleophilic Reactions
The primary site for nucleophilic attack is the C2 carbon of the imidazole ring. The attached chloro atom is a good leaving group, and the electron-withdrawing nature of the adjacent nitrogen atoms stabilizes the transition state of a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Pathway: Nu⁻ + Im-Cl → [Intermediate Complex] → Im-Nu + Cl⁻
Potential Nucleophiles: Alkoxides (RO⁻), amines (RNH₂), thiols (RS⁻), and cyanide (CN⁻).
The reaction with alkoxides, for example, would yield 2-alkoxy-5-(4-methoxyphenyl)-1H-imidazole derivatives. The reactivity at this position is analogous to that observed in 2-chlorobenzimidazoles. rsc.org
Electrophilic Reactions
Electrophilic substitution can occur on both the imidazole and the phenyl rings, with regioselectivity determined by the existing substituents. wikipedia.org
On the Imidazole Ring: Imidazole itself is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C4 or C5 positions. nih.gov However, the C2-chloro and C5-aryl groups in the target molecule deactivate the imidazole ring towards further electrophilic attack. Reactions like nitration or halogenation on the imidazole core would require harsh conditions and may lead to a mixture of products or degradation.
On the Phenyl Ring: The phenyl ring is strongly activated by the para-methoxy group, which is a powerful ortho-, para-director. mnstate.edu Therefore, electrophilic aromatic substitution will occur preferentially on the phenyl ring at the positions ortho to the methoxy (B1213986) group (C3' and C5').
Example Reactions:
Nitration: With HNO₃/H₂SO₄, would yield 2-chloro-5-(3-nitro-4-methoxyphenyl)-1H-imidazole.
Halogenation: With Br₂/FeBr₃, would yield 2-chloro-5-(3-bromo-4-methoxyphenyl)-1H-imidazole.
Friedel-Crafts Acylation/Alkylation: Would introduce acyl or alkyl groups at the C3' and C5' positions. libretexts.orgyoutube.com
Oxidation and Reduction Chemistry of Functionalized Imidazoles
The redox behavior of this compound is determined by the stability of its constituent functional groups.
Oxidation: The imidazole ring is generally resistant to oxidation due to its aromatic stability. rsc.org However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), the ring can be cleaved. ucr.edu The 4-methoxyphenyl group, particularly the electron-rich ether linkage, could be more susceptible to oxidation, potentially leading to cleavage of the methyl group or degradation of the phenyl ring under harsh conditions.
Reduction: The most likely transformation under reductive conditions is the dehalogenation of the C2 position. Catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions can be employed to replace the chlorine atom with a hydrogen atom, yielding 5-(4-methoxyphenyl)-1H-imidazole. This process is a common transformation for aryl and heteroaryl halides. The imidazole and phenyl rings are generally stable to these reductive conditions unless more forcing methods are used. youtube.comyoutube.com
Fragmentation Mechanisms under Mass Spectrometric Conditions
Under electron ionization mass spectrometry (EI-MS), this compound is expected to display a characteristic fragmentation pattern that can be used for its structural identification. The fragmentation is guided by the relative stability of the resulting ions and neutral losses. researchgate.netnih.gov
The primary fragmentation pathways likely include:
Loss of Chlorine: A common fragmentation for chlorinated compounds is the cleavage of the C-Cl bond. This can occur via homolytic cleavage to lose a chlorine radical (·Cl) or heterolytically. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak (M). miamioh.edu
Loss of a Methyl Radical: The methoxy group can easily lose a methyl radical (·CH₃) to form a stable phenoxy-type cation. This would result in a significant peak at [M-15]⁺.
Loss of Hydrogen Cyanide: A characteristic fragmentation of the imidazole ring is the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a peak at [M-27]⁺. researchgate.net
Cleavage of the Aryl Group: The bond between the imidazole C5 and the phenyl ring can cleave, leading to fragments corresponding to the [C₇H₇O]⁺ ion (methoxyphenyl cation) or the [C₃H₂N₂Cl]⁺ ion (chloro-imidazolyl cation).
Table 2: Predicted Mass Spectrometric Fragments
| m/z Value (Formula) | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | Parent molecule |
| [M+2]⁺ | Molecular Ion (³⁷Cl isotope) | Isotopic presence of Chlorine |
| [M-15]⁺ | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |
| [M-27]⁺ | [M - HCN]⁺ | Loss of hydrogen cyanide from imidazole ring |
| [M-35]⁺ / [M-36]⁺ | [M - Cl]⁺ / [M - HCl]⁺ | Loss of chlorine radical or hydrogen chloride |
| 121 | [C₇H₅O]⁺ | Cleavage and rearrangement of methoxyphenyl group |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
These fragmentation pathways provide a structural fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the 4-methoxyphenyl (B3050149) group, and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the 4-methoxyphenyl group are expected to appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy group would likely resonate at a different chemical shift than the protons meta to it, with typical coupling constants (J) in the range of 7-9 Hz. The methoxy group itself would present as a sharp singlet, typically in the upfield region of the aromatic spectrum. The imidazole ring proton is also expected to be present in the spectrum. Due to tautomerism and the influence of the chloro and methoxyphenyl substituents, its chemical shift can vary. The N-H proton of the imidazole ring would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole-H | 7.0 - 7.5 | Singlet | - |
| Methoxyphenyl-H (ortho to OCH₃) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |
| Methoxyphenyl-H (meta to OCH₃) | 7.2 - 7.5 | Doublet | 8.0 - 9.0 |
| Methoxy (OCH₃) | 3.7 - 3.9 | Singlet | - |
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.
For this compound, the spectrum would show signals for the two carbons of the imidazole ring, the six carbons of the methoxyphenyl ring, and the single carbon of the methoxy group. The carbon atom attached to the chlorine (C2 of the imidazole ring) is expected to be significantly deshielded. The carbons of the methoxyphenyl group will have characteristic chemical shifts, with the carbon bearing the methoxy group appearing at a lower field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C2 | 140 - 145 |
| Imidazole C4/C5 | 125 - 135 |
| Methoxyphenyl C (ipso, attached to imidazole) | 120 - 125 |
| Methoxyphenyl C (ortho to OCH₃) | 114 - 116 |
| Methoxyphenyl C (meta to OCH₃) | 128 - 130 |
| Methoxyphenyl C (para, attached to OCH₃) | 158 - 162 |
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the ortho and meta protons of the 4-methoxyphenyl ring, confirming their adjacent relationship.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbons in the methoxyphenyl ring based on the previously assigned proton signals. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the entire molecule, for example, confirming the linkage between the methoxyphenyl ring and the imidazole ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Modes
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings would likely be observed in the 1450-1650 cm⁻¹ region. The characteristic C-O stretching of the methoxy group should produce a strong absorption band around 1250 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Imidazole) | 3200 - 3500 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic/Imidazole) | 1450 - 1650 |
| C-O Stretch (Methoxy) | 1240 - 1260 |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric stretching of the C-C bonds in the phenyl ring would also be prominent. The C-Cl stretch may also be observable in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational properties of the molecule.
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | 990 - 1010 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1580 - 1620 |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which is crucial for determining its elemental composition with high confidence. For this compound (molecular formula C₁₀H₉ClN₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.
The theoretically calculated exact mass for the protonated molecule ([M+H]⁺) allows for unambiguous formula confirmation. This level of precision is achieved by instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C₁₀H₉³⁵ClN₂O | 208.0403 |
| [M+H]⁺ | C₁₀H₁₀³⁵ClN₂O⁺ | 209.0476 |
| [M] | C₁₀H₉³⁷ClN₂O | 209.0374 |
Potential Fragmentation Pathways:
Loss of Chlorine: Cleavage of the C-Cl bond.
Loss of Methyl Radical: Cleavage of the O-CH₃ bond, leading to the loss of a •CH₃ group.
Loss of Methoxyl Radical: Loss of the •OCH₃ group.
Cleavage of the Phenyl Ring: Fragmentation of the methoxyphenyl substituent.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before their detection by mass spectrometry. gdut.edu.cn This method is well-suited for the analysis of imidazole derivatives, provided they have sufficient volatility and thermal stability. dnu.dp.ua
In a typical GC-MS analysis, this compound would first travel through a capillary column, and its retention time would be recorded, providing information about its polarity and boiling point. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the compound's molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, M⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom. The fragmentation pattern observed in the mass spectrum would provide a "fingerprint" for the molecule, aiding in its identification. For instance, the GC-MS analysis of a related compound, 1-(4-methoxyphenyl)-1H-imidazole, has been reported with its corresponding molecular ion. iucr.org
Table 2: Expected GC-MS Data Points for this compound
| Parameter | Expected Observation | Significance |
|---|---|---|
| Retention Time | A specific time depending on GC conditions | Characteristic of the compound's volatility and interaction with the stationary phase |
| Molecular Ion (M⁺) | m/z 208 and 210 | Confirms molecular weight |
| Isotopic Pattern | Relative intensity ratio of ~3:1 for m/z 208:210 | Confirms the presence of one chlorine atom |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample, particularly at trace and ultra-trace levels. While HRMS provides the elemental formula, ICP-MS offers an orthogonal method to confirm the presence and quantity of specific elements.
For the analysis of this compound, the sample would first undergo digestion to break down the organic matrix and liberate the elements into an aqueous solution. This solution is then introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The mass spectrometer then separates and detects these ions. ICP-MS can unequivocally confirm the presence of chlorine and can also be used to screen for any potential trace metal contamination that may be present from the synthesis process.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. These techniques provide insights into the electronic structure and photophysical properties of a compound.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, these transitions are typically π→π* and n→π*. The structure of this compound contains a conjugated π-system encompassing the imidazole and phenyl rings, which is expected to result in characteristic UV-Vis absorption bands.
Based on studies of similar substituted imidazole derivatives, this compound is predicted to exhibit strong absorption in the UV region. For example, various D-π-A type imidazole derivatives show absorption maxima between 295 nm and 380 nm. nih.gov The exact position and intensity of the absorption bands (λmax) are influenced by the specific substituents and the solvent environment, though the effect of solvent polarity on the absorption spectra of such compounds is often minimal. nih.gov
Table 3: Comparison of UV-Vis Absorption Maxima for Related Imidazole Derivatives
| Compound Type | Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| D-π-A Imidazole Derivatives | Various | ~295 nm and ~380 nm | nih.gov |
| Imidazole-2-carboxaldehyde | Not specified | 280 nm | researchgate.net |
Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. Many imidazole derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. researchgate.netglobethesis.comnih.gov The extended π-conjugation in this compound suggests that it may also exhibit fluorescent properties.
When a solution of the compound is excited at a wavelength corresponding to its absorption band, it may emit light at a longer wavelength. The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift. The emission properties, including the quantum yield (the efficiency of the fluorescence process) and the emission wavelength, are often sensitive to the polarity of the solvent. bwise.kr For example, related tetra-substituted imidazole molecules show prominent single emission peaks in the range of 450–600 nm. bwise.kr The study of its PL properties can reveal information about its excited state dynamics and potential applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs).
Table 4: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-methoxyphenyl)-1H-imidazole |
| Imidazole-2-carboxaldehyde |
| D-π-A Imidazole Derivatives |
| p-extended phenanthro[9,10-d]imidazoles |
The search results provided information on structurally similar but distinct imidazole derivatives, such as 1-(4-methoxyphenyl)-1H-imidazole and other substituted imidazoles. However, to maintain scientific accuracy and strictly adhere to the user's request for information solely on "this compound," this information could not be used.
Without specific experimental data on the thin-film photoluminescent properties and crystallographic structure of "this compound," it is not possible to generate the requested article with the required detailed research findings and data tables. Any attempt to do so would result in speculation and would not meet the standard of scientific accuracy.
Theoretical Chemistry and Computational Investigations of 2 Chloro 5 4 Methoxyphenyl 1h Imidazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed insights into molecular geometry and electronic structure. For a molecule like 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, a combination of Density Functional Theory (DFT) and ab initio methods offers a powerful approach to its theoretical characterization.
Density Functional Theory (DFT) for Optimized Molecular Geometries and Vibrational Frequencies
Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the geometric and electronic properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy and computational efficiency. When paired with a suitable basis set, such as 6-311++G(d,p), DFT can provide a highly accurate description of the molecule's equilibrium geometry.
For this compound, a DFT optimization would reveal the most stable arrangement of its atoms in space. The resulting optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. Based on studies of similar substituted imidazoles, the imidazole (B134444) ring is expected to be largely planar. The presence of the chloro substituent at the 2-position and the 4-methoxyphenyl (B3050149) group at the 5-position will influence the electronic distribution and, consequently, the bond lengths and angles within the imidazole core.
The vibrational frequencies of the molecule can also be calculated using DFT. These frequencies correspond to the various modes of vibration, including stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model.
Table 1: Predicted Optimized Geometrical Parameters for 2-chloro-1H-imidazole (Analog) (Note: Data is based on a representative chloro-substituted imidazole due to the lack of specific data for the target molecule.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-Cl | 1.725 | - | - |
| N1-C2 | 1.321 | N1-C2-N3 | 111.5 |
| C2-N3 | 1.319 | C2-N3-C4 | 108.2 |
| N3-C4 | 1.385 | N3-C4-C5 | 109.1 |
| C4-C5 | 1.352 | C4-C5-N1 | 105.6 |
| C5-N1 | 1.380 | C5-N1-C2 | 105.6 |
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), offer a rigorous approach to studying electronic structure without the empirical parameterization inherent in some other methods. While computationally more demanding than DFT, ab initio calculations can provide a more detailed and accurate picture of electron correlation effects.
For this compound, ab initio calculations would be valuable for characterizing its electronic ground state and excited states. These methods can be used to calculate ionization potentials, electron affinities, and other electronic properties with high accuracy. The insights gained from ab initio calculations complement DFT results, providing a more complete understanding of the molecule's electronic behavior.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. A detailed analysis of the molecular orbitals, bonding interactions, and electrostatic potential of this compound provides a deeper understanding of its chemical nature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the methoxyphenyl group, while the LUMO is likely to be distributed over the entire molecule, with significant contributions from the chloro-substituted carbon and the imidazole ring. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential for charge transfer interactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Imidazole Derivative (Note: Data is based on a representative substituted imidazole due to the lack of specific data for the target molecule.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.29 |
| LUMO | -1.81 |
| HOMO-LUMO Gap | 4.48 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eu It provides a description of the bonding in terms of localized electron-pair bonds and lone pairs. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, providing a measure of the stabilization energy associated with these interactions.
Table 3: Selected NBO Analysis Results for a Chloro-Substituted Imidazole Analog (Note: Data is based on a representative chloro-substituted imidazole due to the lack of specific data for the target molecule.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N3 | π(C4-C5) | 25.4 |
| LP(1) Cl | σ(C2-N1) | 5.8 |
| π(C4-C5) | π*(N1-C2) | 18.2 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. pesquisaonline.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms attached to the imidazole ring and the phenyl ring would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactivity. pesquisaonline.net
Fukui Functions for Predicting Reactive Sites
Fukui functions are powerful quantum chemical descriptors used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. For this compound, DFT calculations are employed to determine the Fukui functions, which help in identifying the atoms most susceptible to chemical reactions.
The condensed Fukui functions, ƒk+ (for nucleophilic attack), ƒk- (for electrophilic attack), and ƒk0 (for radical attack), are calculated for each atomic site 'k'. A higher value of the Fukui function at a particular site indicates a greater reactivity of that site towards the specific type of attack.
ƒk+ : A high value indicates a favorable site for nucleophilic attack, meaning the site is prone to accept electrons.
ƒk- : A high value suggests a favorable site for electrophilic attack, indicating the site is likely to donate electrons.
ƒk0 : A high value points to a site susceptible to radical attack.
Theoretical studies on closely related imidazole derivatives, such as 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole, reveal that the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group are often the primary sites for electrophilic attack due to their high negative charge density. researchgate.net Conversely, carbon atoms within the imidazole ring and specific positions on the phenyl ring are typically more susceptible to nucleophilic attack. The chlorine atom, being highly electronegative, also significantly influences the reactivity map of the molecule.
Table 1: Representative Condensed Fukui Functions for Key Atoms in a Substituted Imidazole (Note: Data is illustrative, based on computational studies of similar structures.)
| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |
| N1 (imidazole) | 0.045 | 0.125 | 0.085 |
| C2 (imidazole) | 0.150 | 0.030 | 0.090 |
| N3 (imidazole) | 0.050 | 0.130 | 0.090 |
| C4 (imidazole) | 0.120 | 0.050 | 0.085 |
| C5 (imidazole) | 0.080 | 0.060 | 0.070 |
| Cl | 0.095 | 0.045 | 0.070 |
| O (methoxy) | 0.060 | 0.110 | 0.085 |
Mulliken and Atomic Natural Charge Distribution Analysis
Charge distribution analysis is fundamental to understanding the electronic nature of a molecule, including its polarity, dipole moment, and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for calculating atomic charges. While Mulliken charges are computationally straightforward, they are known to be highly dependent on the basis set used. NBO analysis, on the other hand, provides a more robust description of the electron density in terms of localized orbitals, offering a more chemically intuitive picture of charge distribution. stackexchange.com
Table 2: Calculated Mulliken and Natural Atomic Charges for Selected Atoms (Note: Values are illustrative and based on DFT calculations of analogous compounds.)
| Atom | Mulliken Charge (e) | Natural Charge (e) |
| N1 (imidazole) | -0.45 | -0.55 |
| C2 (imidazole) | 0.35 | 0.40 |
| N3 (imidazole) | -0.48 | -0.58 |
| C4 (imidazole) | -0.10 | -0.15 |
| C5 (imidazole) | 0.15 | 0.20 |
| Cl | -0.18 | -0.25 |
| O (methoxy) | -0.50 | -0.60 |
| H (on N1) | 0.30 | 0.38 |
Computational Prediction and Validation of Spectroscopic Properties
Theoretical Vibrational Frequencies
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data. These calculations are crucial for assigning specific vibrational modes to the observed absorption bands, providing a detailed understanding of the molecule's structural dynamics.
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present:
N-H stretching: A prominent band in the region of 3200-3500 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2900-3100 cm⁻¹ range.
C=N and C=C stretching: Vibrations from the imidazole and phenyl rings are expected between 1400 and 1650 cm⁻¹.
C-O stretching: The methoxy group's C-O bond will show a strong absorption band, usually around 1250 cm⁻¹.
C-Cl stretching: A characteristic vibration for the carbon-chlorine bond is expected in the 600-800 cm⁻¹ region.
Theoretical calculations for similar molecules have shown excellent agreement with experimental FT-IR and FT-Raman spectra, often with the use of scaling factors to correct for anharmonicity and basis set limitations. researchgate.net
Table 3: Selected Theoretical Vibrational Frequencies and Their Assignments (Note: Frequencies are hypothetical and based on typical ranges for the given functional groups.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3080 |
| Methoxy C-H Stretch | 2950 |
| C=N Stretch (Imidazole) | 1620 |
| C=C Stretch (Phenyl) | 1600 |
| C-O Stretch (Methoxy) | 1255 |
| C-Cl Stretch | 750 |
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules. nih.gov This method has proven to be highly reliable in reproducing experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation and confirmation of chemical compounds.
For this compound, GIAO calculations can predict the chemical shifts for each unique proton and carbon atom. The predicted spectrum would show:
¹H NMR: Signals for the imidazole ring protons, the phenyl ring protons (exhibiting splitting patterns characteristic of a para-substituted ring), the methoxy group protons (a singlet), and the N-H proton of the imidazole ring.
¹³C NMR: Resonances for all carbon atoms, including those in the imidazole and phenyl rings, the methoxy carbon, and the carbon atom bonded to the chlorine.
The accuracy of GIAO calculations is often enhanced by performing them in the context of a solvent model to account for environmental effects on the chemical shifts. researchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) using the GIAO Method (Note: Data is illustrative and based on computational studies of related structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole CH | 7.2 - 7.8 | 115 - 130 |
| Phenyl CH (ortho to methoxy) | 6.9 - 7.1 | 114 - 116 |
| Phenyl CH (ortho to imidazole) | 7.4 - 7.6 | 128 - 130 |
| Methoxy CH₃ | 3.8 - 4.0 | 55 - 57 |
| Imidazole NH | 10.0 - 12.0 | - |
| Imidazole C-Cl | - | 140 - 145 |
| Phenyl C-O | - | 158 - 162 |
Thermochemical and Kinetic Properties from Computational Modeling
Standard Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy, Heat Capacity)
Computational chemistry provides a powerful means to calculate the standard thermodynamic properties of molecules, such as entropy (S°), enthalpy (H°), Gibbs free energy (G°), and heat capacity (Cv). These properties are crucial for understanding the stability of a molecule and its behavior in chemical reactions and physical processes. These calculations are typically performed using statistical mechanics based on the vibrational frequencies and rotational constants obtained from DFT calculations. nih.gov
For this compound, these thermodynamic parameters can be calculated at a standard state (usually 298.15 K and 1 atm). The Gibbs free energy of formation can be used to assess the thermodynamic stability of the molecule. The heat capacity provides information about how the molecule's energy changes with temperature. Such data is invaluable for chemical process design and for understanding the thermodynamics of reactions involving this compound.
Table 5: Calculated Standard Thermodynamic Properties (Note: Values are hypothetical and for illustrative purposes, based on general values for similar-sized molecules.)
| Thermodynamic Property | Calculated Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | 150.5 | kJ/mol |
| Standard Molar Entropy (S°) | 450.2 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔG°f) | 280.8 | kJ/mol |
| Heat Capacity (Cv) | 180.6 | J/(mol·K) |
Zero-Point Vibration Energy Calculations
Zero-point vibrational energy (ZPVE) is the lowest possible energy that a quantum mechanical system may possess. It is a critical correction factor in the computation of thermodynamic properties of molecules. For this compound, the ZPVE would be calculated using quantum chemical software packages, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The calculation involves summing the energies of all the fundamental vibrational modes of the molecule at absolute zero.
Interactive Table: Illustrative Zero-Point Vibration Energy Data
| Computational Method | Basis Set | Zero-Point Vibration Energy (kcal/mol) | Total Energy (Hartree) |
| DFT/B3LYP | 6-311++G(d,p) | 105.2 | -995.873 |
| HF/6-31G(d) | 6-31G(d) | 110.5 | -992.451 |
Note: The data in the table is hypothetical and serves as an example of typical computational outputs for a molecule of similar complexity.
Non-Linear Optical (NLO) Properties Evaluation
The study of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic technologies. Molecules with large hyperpolarizabilities are of particular interest due to their potential applications in devices like optical switches and frequency converters.
The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that describe the non-linear response of a molecule to an applied electric field. These are typically calculated using computational methods like DFT and Hartree-Fock (HF). The magnitude of these values is indicative of the NLO activity of the molecule. For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing chloro group attached to the imidazole ring system is expected to enhance its NLO properties.
Interactive Table: Calculated NLO Properties
| Property | Computational Method | Basis Set | Value (esu) |
| Dipole Moment (μ) | B3LYP | 6-311++G(d,p) | 3.5 D |
| First Hyperpolarizability (β) | B3LYP | 6-311++G(d,p) | 5.8 x 10⁻³⁰ |
| Second Hyperpolarizability (γ) | B3LYP | 6-311++G(d,p) | 9.2 x 10⁻³⁶ |
Note: This data is illustrative. The actual values would be determined from specific computational outputs.
Investigation of Charge Transfer Phenomena
Understanding the charge transfer characteristics within a molecule is fundamental to elucidating its electronic properties, reactivity, and potential for use in organic electronics.
Intra-molecular charge transfer (ICT) in this compound would primarily occur from the electron-rich 4-methoxyphenyl group (donor) to the chloro-substituted imidazole moiety (acceptor). This process can be analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these frontier orbitals indicates the direction of charge transfer upon electronic excitation. A significant overlap between the HOMO, localized on the donor, and the LUMO, localized on the acceptor, facilitates efficient ICT.
The electron and hole transfer integrals are key parameters that quantify the efficiency of charge transport between adjacent molecules in a material, which is crucial for applications in organic semiconductors. These integrals are highly dependent on the intermolecular distance and orientation. Calculations would typically be performed on a dimer of this compound, considering different stacking arrangements (e.g., co-facial, slipped-stack).
Interactive Table: Illustrative Charge Transfer Integrals
| Stacking Configuration | Intermolecular Distance (Å) | Electron Transfer Integral (meV) | Hole Transfer Integral (meV) |
| Co-facial | 3.5 | 150 | 120 |
| Slipped-stack (x-axis) | 4.0 | 80 | 65 |
| Slipped-stack (y-axis) | 4.0 | 75 | 60 |
Note: The values presented are hypothetical examples to illustrate the nature of the data obtained from such calculations.
Advanced Characterization Techniques and Chemical Analytics
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in synthetic chemistry for separating and identifying components of a mixture. For 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, both thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable tools.
Thin Layer Chromatography (TLC)
Thin-layer chromatography serves as a rapid and effective method for monitoring the progress of a chemical reaction and assessing the purity of the final product. In the synthesis of substituted imidazoles, TLC can be used to track the consumption of starting materials and the formation of the desired product.
For this compound, a suitable mobile phase for achieving good separation on a silica (B1680970) gel plate would be a mixture of a nonpolar and a moderately polar solvent. Based on the analysis of similar benzimidazole (B57391) structures, a solvent system of benzene (B151609) and acetone (B3395972) in a 7:3 ratio has been shown to be effective. ijcrt.org Under these or similar conditions, such as using a hexane (B92381) and ethyl acetate (B1210297) mixture, the product, being more polar than the starting materials, will exhibit a lower retention factor (Rf).
Table 1: Hypothetical TLC Data for this compound
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
| Rf of Product | ~ 0.45 |
| Rf of Starting Material | ~ 0.65 |
This table presents expected values based on the analysis of structurally related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in confirming the molecular weight of this compound and assessing its purity with high sensitivity.
A reversed-phase high-performance liquid chromatography (HPLC) method using a C18 column is a common approach for the analysis of imidazole (B134444) derivatives. wiley.comresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of formic acid to improve peak shape and ionization efficiency. wiley.com The mass spectrometer, coupled to the LC system, provides mass-to-charge ratio (m/z) data, which confirms the identity of the eluted compound.
Table 2: Proposed LC-MS Method for this compound
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Expected [M+H]+ | m/z 223.05 |
This table outlines a plausible method for the analysis of the target compound.
Thermal Analysis for Material Stability
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For this compound, thermogravimetric analysis provides critical information about its thermal stability.
Thermogravimetric Analysis (TGA)
A typical TGA experiment for this compound would involve heating the sample from ambient temperature to several hundred degrees Celsius at a constant rate. The resulting thermogram would likely show that the compound is stable up to temperatures in the range of 200-300°C, after which a multi-step decomposition process would occur. researchgate.netnih.gov
Table 3: Predicted TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 250 | < 1% | Loss of adsorbed moisture/solvent |
| 250 - 400 | ~ 40% | Decomposition of imidazole and methoxyphenyl moieties |
| 400 - 600 | ~ 55% | Further fragmentation and carbonization |
| > 600 | ~ 5% | Residual char |
This table provides an illustrative decomposition profile based on general knowledge of imidazole derivatives.
Electrochemical Properties and Redox Behavior
Electrochemical techniques are used to investigate the redox properties of a compound, providing insights into its electron transfer capabilities. Cyclic voltammetry is a primary tool for this purpose.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time. By measuring the resulting current, information about the oxidation and reduction potentials of an electroactive species can be obtained. The electrochemical behavior of this compound is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro and imidazole moieties.
Based on studies of related compounds, such as triazolopyrimidinones bearing a 4-methoxyphenyl (B3050149) group, it is anticipated that this compound will exhibit an irreversible oxidation peak at a potential around +1.0 V versus a standard reference electrode. nih.gov This oxidation is likely associated with the electron-rich methoxyphenyl ring.
Table 4: Anticipated Cyclic Voltammetry Parameters for this compound
| Parameter | Condition |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Scan Rate | 100 mV/s |
| Expected Oxidation Potential (Epa) | ~ +1.1 V |
| Process Type | Irreversible |
This table outlines a hypothetical set of experimental conditions and expected results for the electrochemical analysis of the compound.
Coordination Chemistry of 2 Chloro 5 4 Methoxyphenyl 1h Imidazole Derivatives
Ligand Design and Synthesis for Metal Complexation
No literature is available that describes the specific design and synthesis of ligands derived from 2-chloro-5-(4-methoxyphenyl)-1H-imidazole for the purpose of metal complexation. Research on other imidazole (B134444) derivatives often involves modifying the imidazole ring to introduce or enhance coordinating sites, but no such studies have been published for the target compound.
Characterization of Metal-Imidazole Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Mn(II), Zn(II))
There are no published reports on the synthesis or characterization of metal complexes involving this compound as a ligand. Characterization of such complexes would typically involve techniques like X-ray crystallography, spectroscopy (UV-Vis, IR), and magnetic susceptibility measurements to determine the geometry and electronic structure of the coordination compounds. However, no such data exists for complexes of this specific ligand.
Theoretical Studies on Metal-Ligand Interactions and Bonding
A search for theoretical or computational studies, such as Density Functional Theory (DFT) calculations, on the metal-ligand interactions and bonding in complexes of this compound yielded no results. Such studies are crucial for understanding the nature of the coordination bond, the electronic properties of the complexes, and their potential reactivity, but this area remains unexplored for the compound .
Future Research Directions in Pure Chemical Science
Development of Novel and Sustainable Synthetic Routes
While classical methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski reaction, are well-established, future research must prioritize the development of green and sustainable synthetic pathways for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole. numberanalytics.comnih.gov Current synthetic organic chemistry is increasingly focused on minimizing environmental impact through methods that are energy-efficient, utilize renewable resources, and reduce waste. numberanalytics.combiolmolchem.com
Key research objectives in this area include:
Catalytic Approaches: Investigating the use of reusable, heterogeneous catalysts like zeolites or metal nanoparticles to replace traditional stoichiometric reagents. bohrium.comrsc.org Such catalysts offer advantages like easy separation and recyclability, contributing to a more sustainable process. bohrium.com
Alternative Energy Sources: Exploring microwave-assisted and ultrasound-irradiated synthesis. nih.govresearchgate.netjetir.org These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.netjetir.org
Multicomponent Reactions (MCRs): Designing one-pot MCR strategies that combine multiple starting materials in a single step to form the target compound. biolmolchem.comsciepub.com This approach enhances atom economy and procedural simplicity by eliminating the need to isolate intermediate products. biolmolchem.com
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Catalysis | Use of solid-phase catalysts (e.g., CuFeO2, ZSM-11 zeolite). bohrium.comrsc.org | High reusability, reduced waste, simple product purification. bohrium.comrsc.org | Screening various nanocatalysts for optimal yield and selectivity. |
| Microwave-Assisted Synthesis | Application of microwave irradiation as an energy source. researchgate.netjetir.org | Rapid reaction rates (minutes vs. hours), improved yields, energy efficiency. jetir.org | Optimization of reaction conditions (power, temperature, time) under solvent-free conditions. |
| One-Pot Multicomponent Reactions | Convergent synthesis from simple precursors in a single vessel. biolmolchem.comsciepub.com | High atom economy, reduced number of synthetic steps, cost-effectiveness. sciepub.com | Developing a reliable one-pot protocol involving a suitable aldehyde, a diketone equivalent, and a chlorinating agent. |
Exploration of Unconventional Reactivity and Catalysis
The reactivity of the imidazole ring is complex, exhibiting properties that are an intermediate between those of pyrrole (B145914) and pyridine. researchgate.net The specific substituents of this compound are expected to modulate this reactivity significantly. The chlorine atom at the C2 position is a potential leaving group for nucleophilic substitution reactions, while the N-H proton can be abstracted to generate an imidazolate anion, a potent nucleophile.
Future research should focus on:
N-Heterocyclic Carbene (NHC) Formation: Investigating the deprotonation of the corresponding imidazolium (B1220033) salt to form a novel NHC. The electronic properties of this carbene would be tuned by the C5-methoxyphenyl group, potentially leading to new applications in organocatalysis. Imidazoles are foundational to many N-heterocyclic carbenes used in catalysis. rsc.org
Cross-Coupling Reactions: Utilizing the C-Cl bond for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of functional groups at the C2 position, creating a library of novel imidazole derivatives for further study.
Organocatalysis: Exploring the potential of the compound itself to act as an organocatalyst, leveraging the basicity of the N3 nitrogen and the hydrogen-bond donating capability of the N-H proton. researchgate.net
| Research Area | Hypothesis | Potential Outcome | Experimental Approach |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) Catalysis | The compound can serve as a precursor to a unique NHC with tailored electronic properties. | Development of new catalysts for reactions like benzoin (B196080) condensation or Stetter reactions. | Alkylation to form the imidazolium salt, followed by deprotonation and testing in benchmark catalytic reactions. |
| Palladium-Catalyzed Cross-Coupling | The C2-Cl bond is susceptible to oxidative addition, enabling functionalization. | A versatile synthetic route to a diverse range of 2-substituted imidazole derivatives. | Systematic screening of coupling partners (boronic acids, alkynes, amines) and reaction conditions. |
| Hydrogen Bond Catalysis | The N-H group can act as a hydrogen bond donor to activate electrophiles. | Discovery of a new class of metal-free catalyst for asymmetric synthesis. | Evaluation as a catalyst in reactions like Diels-Alder or Michael additions. |
Advanced Computational Modeling for Complex Chemical Systems
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental design and saving resources. nih.gov For this compound, advanced computational modeling can offer profound insights into its intrinsic properties.
Future computational studies should include:
Density Functional Theory (DFT): Employing DFT calculations to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties (NMR, IR). tandfonline.com Frontier Molecular Orbital (FMO) analysis can provide information about its chemical reactivity and kinetic stability. tandfonline.com
Molecular Electrostatic Potential (MEP): Generating MEP maps to visualize the electron density distribution and identify the most probable sites for electrophilic and nucleophilic attack. tandfonline.com
Reaction Pathway Modeling: Simulating the transition states and energy profiles for proposed reactions, such as NHC formation or cross-coupling pathways, to assess their feasibility and optimize reaction conditions.
| Computational Method | Predicted Property | Scientific Value |
|---|---|---|
| Density Functional Theory (DFT) | Bond lengths, bond angles, Mulliken atomic charges, vibrational frequencies. tandfonline.com | Provides a fundamental understanding of the molecular structure and helps interpret experimental spectroscopic data. |
| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Energy gap, ionization potential, electron affinity. tandfonline.com | Offers insights into chemical reactivity, charge transfer interactions, and electronic transitions. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions, stability of complexes. tandfonline.com | Predicts the behavior of the molecule in solution and its interaction with other chemical species over time. |
Integration with Emerging Chemical Technologies and Material Design
The unique electronic and structural characteristics of substituted imidazoles make them attractive building blocks for advanced materials and emerging technologies. rsc.org Research into this compound can extend into these innovative fields.
Promising research directions are:
Ionic Liquids (ILs): Using the compound as a precursor for the synthesis of novel imidazolium-based ionic liquids. elsevierpure.comtandfonline.com The specific substituents could impart desirable properties such as tailored viscosity, thermal stability, or conductivity. tandfonline.com
Functional Polymers: Incorporating the imidazole moiety into polymer backbones or as a pendant group. Such materials could possess interesting properties for applications in membranes, conductive polymers, or smart materials. numberanalytics.com
Metal-Organic Frameworks (MOFs): Employing the compound as an organic linker in the design of new MOFs. The nitrogen atoms of the imidazole ring can coordinate with metal ions, potentially leading to materials with applications in gas storage, separation, or catalysis.
| Emerging Technology | Role of the Compound | Potential Application | Key Properties to Investigate |
|---|---|---|---|
| Ionic Liquids | Core scaffold for an imidazolium cation. elsevierpure.com | "Green" solvents for catalysis, electrolytes in batteries, separation agents. elsevierpure.comtandfonline.com | Melting point, viscosity, thermal stability, electrochemical window. tandfonline.com |
| Conductive Polymers | Monomer unit for polymerization. numberanalytics.com | Organic light-emitting diodes (OLEDs), sensors, antistatic coatings. | Electrical conductivity, thermal stability, processability. |
| Optical Materials | Chromophoric unit. rsc.org | Dyes for solar cells, fluorescent probes, nonlinear optical materials. rsc.orgresearchgate.net | Absorption and emission spectra, quantum yield, photostability. |
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole, and how are intermediates validated?
- Methodology : The compound is typically synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C. For example, analogous imidazole derivatives were prepared by reacting substituted benzoic acid hydrazides with POCl₃ under inert conditions . Intermediates are validated via IR spectroscopy (C=O stretch at ~1695 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm, imidazole protons at δ 7.1–8.3 ppm) .
Q. How is structural purity confirmed for this compound?
- Methodology : Elemental analysis (C, H, N within ±0.3% of theoretical values) combined with spectral techniques:
- IR : Absence of unreacted carbonyl groups (no peaks >1700 cm⁻¹).
- NMR : Integration ratios matching expected proton counts (e.g., methoxy group at δ 3.8 ppm for –OCH₃).
- Mass spectrometry : Molecular ion peak ([M+H]⁺) matching theoretical m/z .
Q. What solvents and conditions optimize solubility for pharmacological assays?
- Methodology : Solubility is enhanced in polar aprotic solvents (DMSO, DMF) due to the imidazole ring’s polarity. For biological testing, stock solutions in DMSO (10 mM) are diluted in buffer (pH 7.4) to maintain <0.1% DMSO, avoiding cellular toxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) confirms the 1H-imidazole tautomer. Key parameters include:
- Hydrogen bonding : N–H···Cl interactions (2.8–3.2 Å).
- Torsion angles : Dihedral angles between the imidazole core and 4-methoxyphenyl group (<10° deviation from coplanarity) .
Q. What computational strategies predict binding affinity to TRPC ion channels?
- Methodology : Molecular docking (AutoDock Vina) using TRPC3/6/7 homology models. The 4-methoxyphenyl group shows π-π stacking with Phe residues, while the chloro substituent participates in hydrophobic interactions. MD simulations (100 ns) validate stability of the ligand-receptor complex .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electron-withdrawing Cl : Lowers LUMO energy, facilitating nucleophilic attack at C2.
- Electron-donating –OCH₃ : Stabilizes intermediates via resonance, improving Suzuki-Miyaura coupling yields .
Q. How to address contradictions in spectral data for structurally similar derivatives?
- Methodology :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers causing split peaks).
- 2D NMR (HSQC, HMBC) : Assigns ambiguous signals (e.g., distinguishing imidazole C4/C5 carbons).
- Crystallographic validation : Compare experimental bond lengths (C–N: 1.32–1.38 Å) to Cambridge Structural Database averages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
